

An In-depth Technical Guide to 2,4-Dimethylbenzyl Chloride

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Compound of Interest

Compound Name: 2,4-Dimethylbenzyl chloride

Cat. No.: B1294489

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **2,4-dimethylbenzyl chloride**, along with detailed experimental protocols for its synthesis and a representative nucleophilic substitution reaction.

Core Properties of 2,4-Dimethylbenzyl Chloride

2,4-Dimethylbenzyl chloride is an aromatic organic compound that serves as a valuable intermediate in various chemical syntheses. A summary of its key quantitative properties is presented below.

Property	Value
Molecular Weight	154.64 g/mol
Chemical Formula	C ₉ H ₁₁ Cl
CAS Number	824-55-5
Boiling Point	105 °C at 14 mmHg
Flash Point	96 °C
Specific Gravity	1.06 (20/20 °C)
Refractive Index	1.54

Experimental Protocols

Detailed methodologies for the synthesis of **2,4-dimethylbenzyl chloride** and a subsequent nucleophilic substitution reaction are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired purity.

Synthesis of 2,4-Dimethylbenzyl Chloride via Chloromethylation of m-Xylene

This protocol describes the synthesis of **2,4-dimethylbenzyl chloride** from m-xylene, concentrated hydrochloric acid, and paraformaldehyde.

Materials:

- m-Xylene
- Concentrated Hydrochloric Acid (36%)
- Paraformaldehyde
- 500 mL Autoclave Pressure Reactor
- Stirring mechanism
- Heating mantle with temperature control

Procedure:

- In a 500 mL autoclave pressure reactor, sequentially add 254.4 g (2.4 mol) of m-xylene, 91.3 g (0.9 mol) of concentrated hydrochloric acid, and 18.2 g (0.6 mol, in terms of formaldehyde) of paraformaldehyde.
- Seal the reactor and commence stirring.
- Increase the temperature of the reactor to 100 °C, at which point the internal pressure will rise to approximately 1 bar.
- Maintain the reaction at this temperature and pressure for 8-12 hours.

- After the reaction period, cool the reactor to room temperature and carefully vent any excess pressure.
- Transfer the reaction mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.
- Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- The crude product can be purified by vacuum distillation to yield **2,4-dimethylbenzyl chloride**.

Nucleophilic Substitution: Synthesis of 2,4-Dimethylbenzyl Cyanide

This protocol details the reaction of **2,4-dimethylbenzyl chloride** with sodium cyanide to produce 2,4-dimethylbenzyl cyanide, a common precursor in the synthesis of pharmaceuticals and other fine chemicals.

Materials:

- **2,4-Dimethylbenzyl Chloride**
- Sodium Cyanide (powdered, 96-98% pure)
- 95% Ethanol
- Water
- 5 L Round-bottom flask
- Reflux condenser
- Separatory funnel

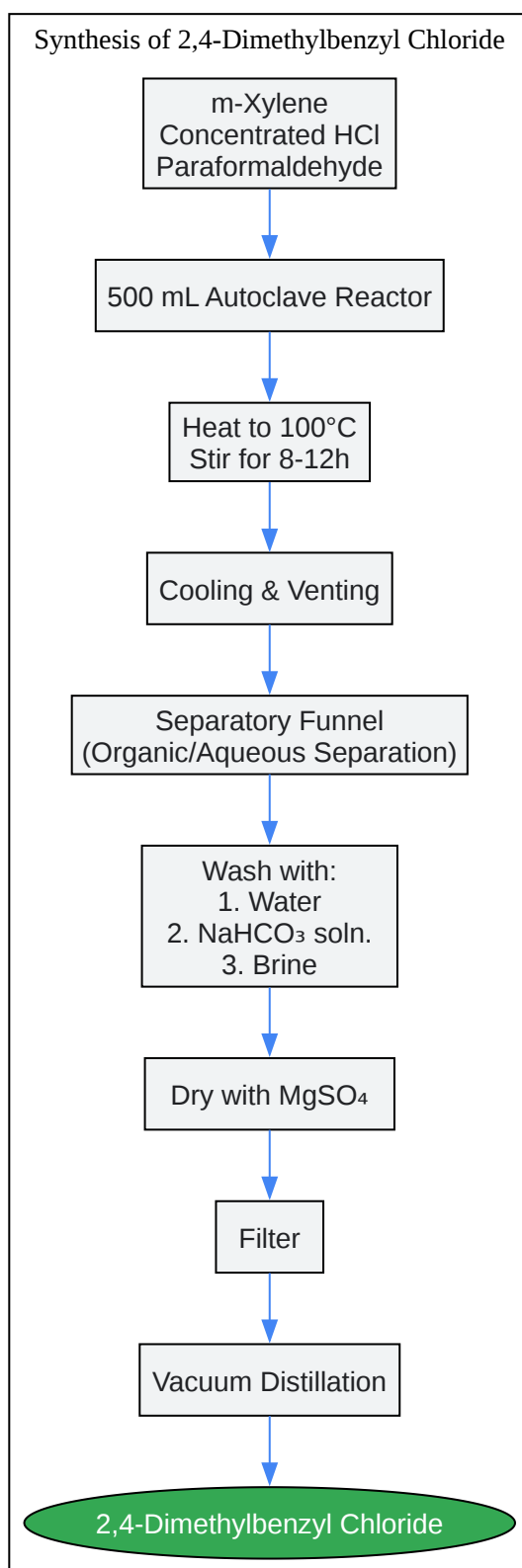
- Heating mantle (steam bath)
- Filtration apparatus (suction)
- Distillation apparatus (vacuum)

Procedure:

- In a 5 L round-bottom flask, place 500 g of powdered sodium cyanide and 450 mL of water. Warm the mixture on a water bath to dissolve the sodium cyanide.
- In a separatory funnel, prepare a mixture of 1 kg of **2,4-dimethylbenzyl chloride** and 1 kg of 95% ethanol.
- Add the alcoholic solution of **2,4-dimethylbenzyl chloride** to the sodium cyanide solution over a period of 30-45 minutes.
- Fit the flask with a reflux condenser and heat the mixture on a steam bath for four hours.
- After the reflux period, cool the mixture and filter with suction to remove the precipitated sodium chloride. Wash the salt cake with a small amount of ethanol to recover any entrained product.
- Transfer the filtrate to a distillation apparatus and distill off the majority of the ethanol.
- Cool the residual liquid and transfer it to a separatory funnel. The layer of 2,4-dimethylbenzyl cyanide will separate.
- Separate the organic layer and purify by vacuum distillation to obtain the final product.

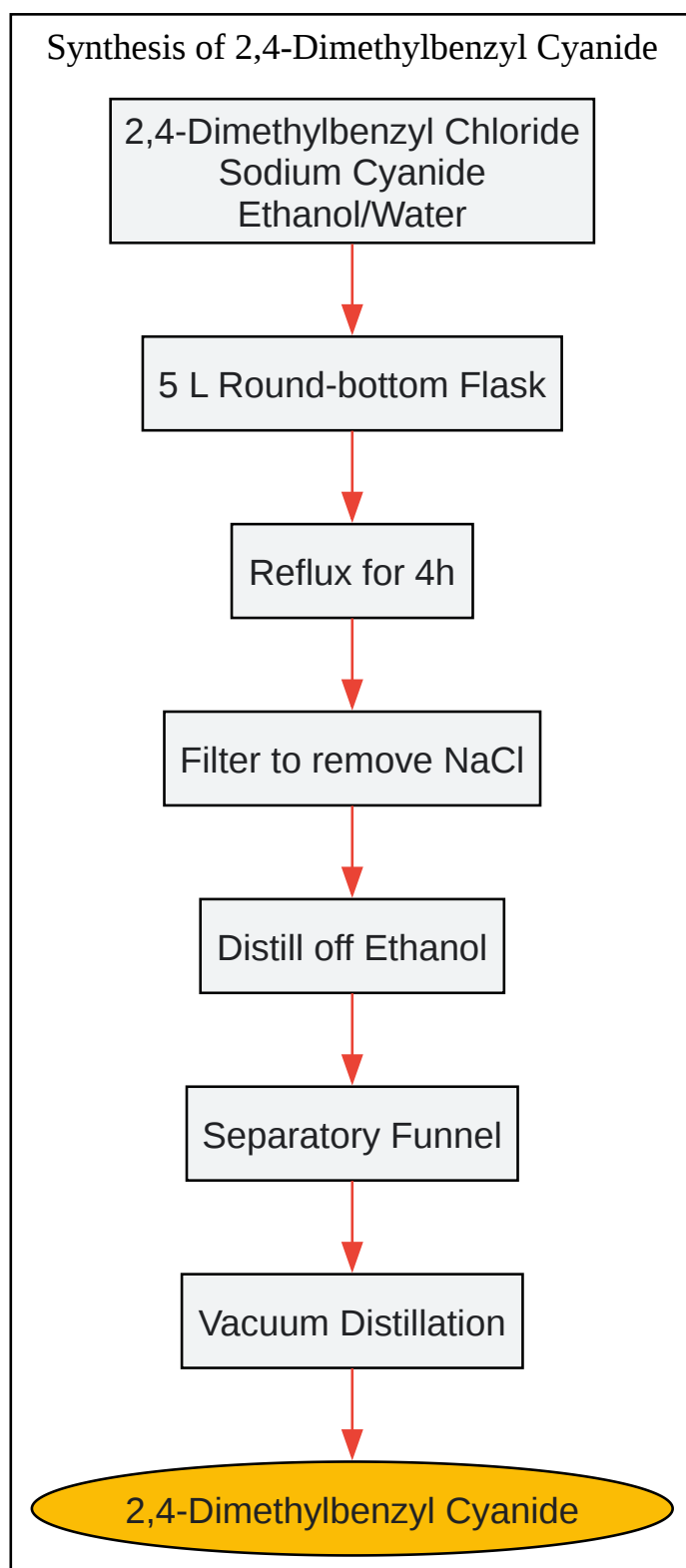
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.



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Caption: Workflow for the synthesis of **2,4-dimethylbenzyl chloride**.



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Caption: Workflow for the synthesis of 2,4-dimethylbenzyl cyanide.

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